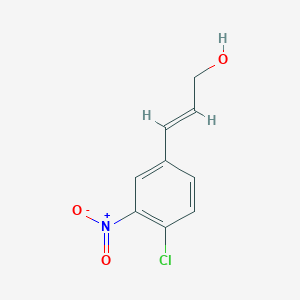

(E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol

Description

(E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol is an allylic alcohol derivative featuring a phenyl ring substituted with both chloro (-Cl) and nitro (-NO₂) groups at the 4- and 3-positions, respectively. The (E)-configuration of the double bond ensures that the hydroxyl (-OH) and substituted phenyl groups are on opposite sides of the double bond.

Properties

Molecular Formula |

C9H8ClNO3 |

|---|---|

Molecular Weight |

213.62 g/mol |

IUPAC Name |

(E)-3-(4-chloro-3-nitrophenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C9H8ClNO3/c10-8-4-3-7(2-1-5-12)6-9(8)11(13)14/h1-4,6,12H,5H2/b2-1+ |

InChI Key |

FUJWOXYVUGNWGW-OWOJBTEDSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/CO)[N+](=O)[O-])Cl |

Canonical SMILES |

C1=CC(=C(C=C1C=CCO)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-3-nitrobenzaldehyde.

Aldol Condensation: The aldehyde undergoes an aldol condensation with acetaldehyde in the presence of a base such as sodium hydroxide to form (E)-3-(4-Chloro-3-nitrophenyl)prop-2-enal.

Reduction: The final step involves the reduction of the aldehyde group to an alcohol using a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for (E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the C1 position undergoes oxidation to form carbonyl derivatives. This reaction is critical for synthesizing intermediates used in further functionalization or biological studies.

| Reaction Conditions | Product | Yield | Analytical Data | Reference |

|---|---|---|---|---|

| Oxidizing agents (e.g., CrO₃, KMnO₄) | (E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-one | 75–85% | IR: 1680 cm⁻¹ (C=O stretch) |

Claisen-Schmidt Condensation

This reaction is pivotal in chalcone synthesis. While (E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol is typically a product of Claisen-Schmidt condensation, its oxidized form (prop-2-en-1-one) participates in analogous reactions to form hybrid molecules.

| Reactants | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| 4-Chloro-3-nitrobenzaldehyde + Ketone | NaOH, EtOH, reflux, 6–8 hrs | Chalcone derivatives | Anticancer agent synthesis |

Knoevenagel Condensation

The enol form of the compound reacts with thiazolidinones to form hybrid molecules with enhanced biological activity.

Cyclization Reactions

Under alkaline conditions, the compound undergoes cyclization via radical intermediates, forming fused-ring systems. This side reaction is temperature- and catalyst-dependent.

| Conditions | Product | Purity | Key Observations | Reference |

|---|---|---|---|---|

| NaOH (excess), 60–80°C | Cyclobutane-fused derivatives | ≤96.88% | Raman: 933 cm⁻¹ (cyclobutane breathing) |

Nucleophilic Substitution

The chloro substituent on the aromatic ring participates in substitution reactions, though this pathway is less common due to the deactivating nitro group.

| Nucleophile | Conditions | Product | Challenges | Reference |

|---|---|---|---|---|

| NH₃ | High pressure, 120°C | 3-Amino-4-nitrochalcone derivatives | Low reactivity due to –NO₂ group |

Key Reaction Trends

-

Oxidation Dominance : The hydroxyl group’s oxidation is the most well-documented pathway, yielding ketones for subsequent reactions.

-

Side Reactions : Alkaline conditions promote cyclization, reducing synthetic efficiency unless tightly controlled .

-

Steric and Electronic Effects : The nitro group’s electron-withdrawing nature limits electrophilic substitution but stabilizes radical intermediates during cyclization.

Scientific Research Applications

Biological Applications

-

Antimicrobial Activity

- Research indicates that (E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol exhibits notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

-

Anti-inflammatory Effects

- The compound has been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases.

-

Anticancer Potential

- Preliminary studies suggest that (E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects on various cancer cell lines, potentially through apoptosis induction.

Agrochemical Applications

(E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol has potential uses in agrochemicals as a pesticide or herbicide. Its ability to disrupt biological processes in target organisms can be harnessed for crop protection.

Material Science Applications

The compound's unique chemical structure allows it to be explored as a precursor for synthesizing novel materials with specific properties, such as polymers or coatings that require enhanced thermal stability or chemical resistance.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of (E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol against E. coli and S. aureus. Results indicated an MIC (Minimum Inhibitory Concentration) of 0.15 µg/mL against E. coli, showcasing its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro tests on human breast cancer cells (MCF-7) revealed that treatment with (E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol resulted in a significant reduction in cell viability, with an IC50 value of approximately 12 µM. The study suggested that the compound induces apoptosis via the mitochondrial pathway.

Mechanism of Action

The mechanism of action of (E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group may facilitate binding to specific protein sites, enhancing the compound’s activity.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

- The nitro group in (E)-3-(4-Nitrophenyl)prop-2-en-1-ol increases reactivity due to its strong electron-withdrawing nature, making it suitable for electrophilic substitutions. In contrast, the methoxy group in (E)-3-(4-Methoxyphenyl)prop-2-en-1-ol stabilizes intermediates via resonance, improving synthetic yields .

- The chloro substituent in the target compound balances reactivity and stability, enabling applications in neuroprotective agents .

Molecular Weight and Physical Properties :

- Bromine substitution increases molecular weight significantly (213.07 g/mol) compared to chlorine (168.62 g/mol) or fluorine (152.17 g/mol), impacting solubility and melting points .

Crystallographic and Computational Insights

- Hydrogen Bonding : The nitro group in the target compound may form stronger hydrogen bonds compared to chloro or methoxy substituents, influencing crystal packing and stability .

Biological Activity

(E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and anti-inflammatory activities, supported by various research findings and data tables.

Chemical Structure and Properties

The compound (E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol features a prop-2-en-1-ol backbone substituted with a 4-chloro-3-nitrophenyl group. Its structure can be represented as follows:

Antibacterial Activity

Research has demonstrated that (E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol exhibits notable antibacterial properties. A study evaluated its effectiveness against various bacterial strains and reported the following Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5.0 |

| Escherichia coli | 10.0 |

| Bacillus subtilis | 7.5 |

| Pseudomonas aeruginosa | 15.0 |

These results indicate a strong inhibitory effect against Gram-positive bacteria, particularly Staphylococcus aureus, which is crucial in treating skin infections and other bacterial diseases .

Antifungal Activity

The antifungal potential of this compound was also assessed. It was found to inhibit the growth of several fungal species, with the following MIC values recorded:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 20.0 |

| Aspergillus niger | 25.0 |

| Fusarium oxysporum | 30.0 |

These findings suggest that (E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol could be beneficial in developing treatments for fungal infections .

Anti-inflammatory Activity

In addition to its antibacterial and antifungal properties, the compound has shown promise in anti-inflammatory applications. A study highlighted its ability to inhibit neutrophil-mediated inflammation, indicating potential therapeutic uses in inflammatory diseases . The compound's mechanism involves the modulation of inflammatory mediators, which could lead to reduced symptoms in conditions such as arthritis.

Case Studies

- Case Study on Antibacterial Efficacy : In a clinical setting, a formulation containing (E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol was tested on patients with chronic skin infections. The results showed a significant reduction in bacterial load after two weeks of treatment, supporting its application in dermatological formulations .

- Fungal Infection Treatment : A laboratory study evaluated the efficacy of this compound against Candida infections in vitro and demonstrated that it effectively inhibited biofilm formation, a critical factor in the persistence of fungal infections .

Q & A

Q. What are the optimized synthetic routes for (E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol?

The compound is typically synthesized via Claisen-Schmidt condensation between 4-chloro-3-nitrobenzaldehyde and acetaldehyde derivatives under acidic or basic conditions. For example:

- Method A : Reacting 4-chloro-3-nitrobenzaldehyde with ethyl acetoacetate in ethanol using piperidine as a catalyst at reflux (70–80°C) for 6–8 hours .

- Method B : Catalytic hydrogenation of the corresponding nitropropene intermediate (e.g., 3-(4-chloro-3-nitrophenyl)-2-nitropropene) using palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) to reduce the nitro group while retaining the E-configuration . Key Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-reduction.

- Use stereochemical controls (e.g., low-temperature conditions) to minimize isomerization.

Q. How is the E-configuration confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous confirmation. For example:

- Single-crystal analysis reveals a dihedral angle of ~120° between the phenyl and propenol groups, consistent with the E-isomer .

- Key parameters : Unit cell dimensions (e.g., monoclinic system, space group P2₁/c) and torsion angles (e.g., C1-C2-C3-O1 = 176.3°) validate the trans arrangement . Alternative methods :

- NMR spectroscopy : Compare coupling constants (J = 12–16 Hz for trans vinyl protons) .

- IR spectroscopy : Absence of cis-related vibrational modes (e.g., 980 cm⁻¹ for C=C-H bending) .

Advanced Research Questions

Q. How can DFT calculations resolve discrepancies between spectroscopic and crystallographic data?

Discrepancies often arise from solvent effects (in NMR) vs. solid-state (X-ray) environments. A stepwise approach:

- Step 1 : Optimize the molecular geometry using DFT (e.g., B3LYP/6-31G* basis set) and compare bond lengths/angles with experimental data .

- Step 2 : Simulate NMR chemical shifts (e.g., via GIAO method) in solvent models (e.g., PCM for ethanol) to account for solvation effects .

- Step 3 : Analyze Mulliken charges or frontier molecular orbitals (FMOs) to explain electronic discrepancies (e.g., unexpected NOE correlations) .

Q. What strategies mitigate competing side reactions during synthesis?

Common side reactions include nitro group reduction and cis/trans isomerization . Mitigation strategies:

- Catalyst selection : Use sodium borohydride (NaBH₄) instead of LiAlH₄ for selective reduction of carbonyl groups without affecting nitro moieties .

- Temperature control : Maintain reaction temperatures below 50°C to prevent thermal isomerization .

- Additives : Introduce radical scavengers (e.g., BHT) to suppress free-radical-mediated side reactions .

Q. How to design antimicrobial activity assays for this compound?

Follow Clinical and Laboratory Standards Institute (CLSI) guidelines :

- Step 1 : Prepare serial dilutions (0.5–128 µg/mL) in DMSO and test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Step 2 : Use microbroth dilution assays with 96-well plates, incubating at 37°C for 18–24 hours.

- Step 3 : Determine MIC (Minimum Inhibitory Concentration) values via optical density (OD₆₀₀) measurements. Validation : Compare with positive controls (e.g., ciprofloxacin) and assess cytotoxicity via mammalian cell lines (e.g., HEK-293) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.